molecular formula C16H17NO2 B14154316 2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione CAS No. 63116-42-7

2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B14154316
CAS No.: 63116-42-7
M. Wt: 255.31 g/mol
InChI Key: TWUVDJCBIKAUMG-UHFFFAOYSA-N
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Description

2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. Common starting materials may include phenyl derivatives and cyclic anhydrides. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to simpler forms using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex aromatic compounds, while reduction may produce simpler aliphatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other biomolecules.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-phenylhexahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione include other isoindole derivatives and related aromatic compounds.

Properties

CAS No.

63116-42-7

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-phenyl-4-azatricyclo[5.2.2.02,6]undecane-3,5-dione

InChI

InChI=1S/C16H17NO2/c18-15-13-10-6-7-11(9-8-10)14(13)16(19)17(15)12-4-2-1-3-5-12/h1-5,10-11,13-14H,6-9H2

InChI Key

TWUVDJCBIKAUMG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C3C2C(=O)N(C3=O)C4=CC=CC=C4

solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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